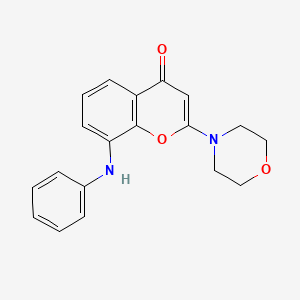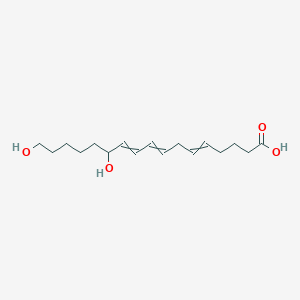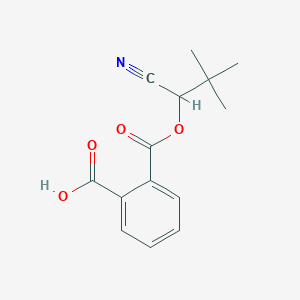![molecular formula C10H18O6 B12540755 2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid CAS No. 666854-17-7](/img/structure/B12540755.png)
2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is an organic compound with the molecular formula C10H18O6. It is a diester derived from butanoic acid and ethylene glycol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid typically involves the esterification of butanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired diester product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Ethylene glycol and butanol derivatives.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release butanoic acid and ethylene glycol, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Triethylene glycol diacetate: Similar in structure but with acetate groups instead of butanoic acid.
2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: Contains amine groups instead of ester groups.
3,6-Dioxa-1,8-octanedithiol: Contains thiol groups instead of ester groups.
Uniqueness: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is unique due to its specific ester linkage and the presence of butanoic acid moieties. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
666854-17-7 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-[2-(1-carboxypropoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C10H18O6/c1-3-7(9(11)12)15-5-6-16-8(4-2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
ZIWFCYHEVSMBLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OCCOC(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)

![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)

![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)


![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
